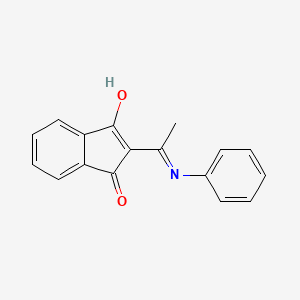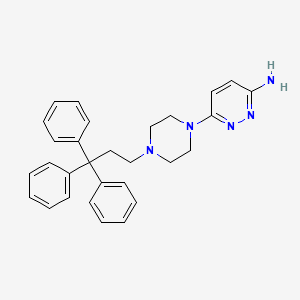
2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide is an organic compound with a complex structure that includes multiple methyl groups, a trichloro-substituted hydroxyethyl group, and a valeramide backbone
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,2,4,4-tetramethylvaleric acid with 2,2,2-trichloroethanol under acidic conditions to form the ester intermediate. This intermediate is then converted to the amide through a reaction with ammonia or an amine source under controlled conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions such as temperature, pressure, and reactant concentrations. Catalysts may be used to enhance reaction rates and yields. The final product is typically purified through distillation or recrystallization to achieve the desired purity.
化学反応の分析
Types of Reactions: 2,2,4,4-Tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)valeramide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The trichloro group can be reduced to form a dichloro or monochloro derivative.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as hydroxyl, amino, or alkoxy groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) under basic conditions.
Major Products:
Oxidation: Formation of 2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-oxoethyl)valeramide.
Reduction: Formation of 2,2,4,4-tetramethyl-N-(2,2-dichloro-1-hydroxyethyl)valeramide.
Substitution: Formation of 2,2,4,4-tetram
特性
CAS番号 |
32905-65-0 |
|---|---|
分子式 |
C11H20Cl3NO2 |
分子量 |
304.6 g/mol |
IUPAC名 |
2,2,4,4-tetramethyl-N-(2,2,2-trichloro-1-hydroxyethyl)pentanamide |
InChI |
InChI=1S/C11H20Cl3NO2/c1-9(2,3)6-10(4,5)7(16)15-8(17)11(12,13)14/h8,17H,6H2,1-5H3,(H,15,16) |
InChIキー |
JBTFGFSQKZIORH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C)CC(C)(C)C(=O)NC(C(Cl)(Cl)Cl)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



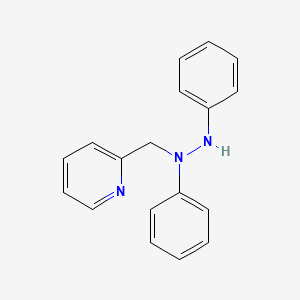
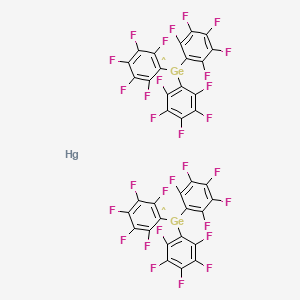

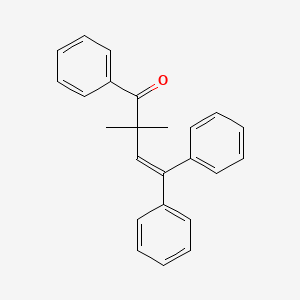
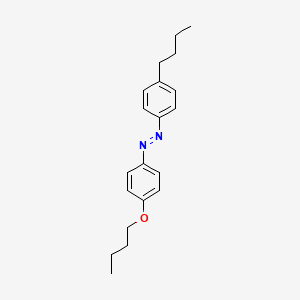
![4-[(3,4-Dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline](/img/structure/B14683270.png)
![2-Ethyl[1,3]oxazolo[5,4-d]pyrimidin-7(6h)-one](/img/structure/B14683275.png)
![Diethyl [(5-methylfuran-2-yl)methyl]propanedioate](/img/structure/B14683285.png)


